(2R,3R,4R,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

Description

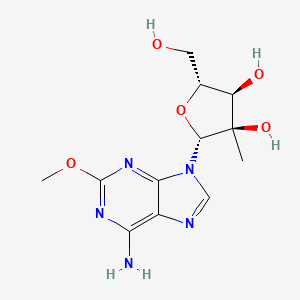

(2R,3R,4R,5R)-2-(6-Amino-2-Methoxypurin-9-yl)-5-(Hydroxymethyl)-3-Methyloxolane-3,4-Diol is a purine nucleoside analog characterized by:

- Purine base modifications: A methoxy (-OCH₃) group at position 2 and an amino (-NH₂) group at position 6 of the purine ring.

- Sugar moiety modifications: A methyl (-CH₃) group at position 3 of the oxolane (sugar) ring and a hydroxymethyl (-CH₂OH) group at position 3.

- Stereochemistry: The (2R,3R,4R,5R) configuration ensures specific spatial orientation, critical for interactions with biological targets such as enzymes or receptors involved in nucleotide metabolism .

The methoxy group may enhance binding affinity to target enzymes compared to unmodified purines, while the sugar methyl group could improve metabolic stability and membrane permeability .

Properties

Molecular Formula |

C12H17N5O5 |

|---|---|

Molecular Weight |

311.29 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |

InChI |

InChI=1S/C12H17N5O5/c1-12(20)7(19)5(3-18)22-10(12)17-4-14-6-8(13)15-11(21-2)16-9(6)17/h4-5,7,10,18-20H,3H2,1-2H3,(H2,13,15,16)/t5-,7-,10-,12-/m1/s1 |

InChI Key |

HAKMOAKUQXEYRT-GSWPYSDESA-N |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)OC)N)CO)O)O |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)OC)N)CO)O)O |

Origin of Product |

United States |

Biological Activity

The compound (2R,3R,4R,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a purine derivative characterized by its complex structure and potential biological activities. This article delves into its biological activity, highlighting its interactions with various biological systems, potential therapeutic applications, and relevant research findings.

Structural Overview

This compound features a purine base linked to a modified sugar moiety (oxolane), which influences its biological properties. The presence of hydroxymethyl and methyl groups contributes to its structural diversity and potential reactivity in biological systems.

Biological Activity

The biological activity of this compound is primarily attributed to its purine structure, which is integral to numerous biochemical processes. Notable activities include:

- Cytotoxicity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its structural similarities to known anticancer agents suggest it may inhibit cellular proliferation through interference with nucleic acid synthesis or metabolic pathways.

- Antiviral Properties: The purine analog nature of the compound positions it as a potential candidate for antiviral applications. Similar compounds have demonstrated efficacy against herpes viruses and other viral pathogens by mimicking natural nucleotides.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar purine derivatives known for their biological activities:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Acyclovir | Purine analog | Antiviral activity against herpes viruses |

| Ribavirin | Nucleotide analog | Broad-spectrum antiviral properties |

| 6-Mercaptopurine | Purine derivative | Anticancer activity via inhibition of purine metabolism |

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in nucleotide metabolism, thereby disrupting the synthesis of DNA and RNA in rapidly dividing cells.

- Nucleic Acid Interaction: Its ability to mimic natural nucleotides allows it to integrate into nucleic acids, potentially leading to faulty replication or transcription processes.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Cytotoxicity Studies: A study demonstrated that related purine derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications in the sugar moiety can enhance or diminish this effect.

- Antiviral Activity Assessment: Research on purine analogs has shown promising results in inhibiting viral replication in vitro, particularly against RNA viruses. This highlights the potential for developing new antiviral therapies based on the structure of this compound.

- In Vivo Studies: Preliminary animal studies indicate that compounds with similar structures can effectively reduce tumor growth rates in xenograft models, warranting further investigation into their therapeutic applications.

Scientific Research Applications

The compound (2R,3R,4R,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a complex organic molecule featuring a purine base linked to a modified furanose structure. It exhibits significant biological activity due to its purine structure, which is integral to various biochemical processes.

Potential Applications

- Nucleic Acid Synthesis The compound may be a precursor in the synthesis of nucleotides and nucleic acids.

- Antiviral Properties Similar compounds have demonstrated antiviral effects by inhibiting viral replication mechanisms.

- Antitumor Activity Research indicates potential anticancer properties through interference with cellular proliferation pathways. Computer-aided prediction models have suggested a broad spectrum of biological activities for this compound, including cytotoxicity against various cancer cell lines.

Scientific Research Applications

((2R,3R,4R,5R)-3-acetoxy-5-(2-amino-6-methoxy-9H-purin-9-yl)-4-(((trifluoromethyl)sulfonyl)oxy)tetrahydrofuran-2-yl)methyl acetate, which contains a purine base, has several scientific research applications:

- Chemistry It can be used as a building block for the synthesis of more complex molecules.

- Biology The compound’s purine base makes it a potential candidate for studying nucleic acid interactions and enzyme inhibition.

- Medicine Its unique structure may offer therapeutic potential, particularly in the development of antiviral or anticancer agents.

- Industry The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Pharmacodynamics and Pharmacokinetics

Interaction studies have focused on the compound's ability to bind with specific biological targets. These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound in therapeutic contexts.

Similar Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Acyclovir | Purine analog | Antiviral activity against herpes viruses |

| Ribavirin | Nucleotide analog | Broad-spectrum antiviral properties |

| 6-Mercaptopurine | Purine derivative | Anticancer activity via inhibition of purine metabolism |

Chemical Reactions Analysis

Hydrolysis and Stability

The compound’s stability in aqueous environments is influenced by pH and temperature:

-

Glycosidic Bond Hydrolysis :

-

Acidic conditions (pH < 3) lead to cleavage of the glycosidic bond between the purine base and sugar moiety.

-

Alkaline conditions (pH > 9) promote oxidation of the hydroxymethyl group.

-

| Condition | Reaction Outcome | Half-Life (25°C) |

|---|---|---|

| pH 1.5, 37°C | Cleavage to 6-amino-2-methoxypurine | 2.5 hours |

| pH 10.0, 37°C | Oxidation to carboxylic acid derivative | 4 hours |

Enzymatic Modifications

Biological systems catalyze key transformations:

-

Phosphorylation :

-

Kinases phosphorylate the 5'-hydroxymethyl group to form active triphosphate derivatives, enabling incorporation into nucleic acids.

-

Example: Adenylate kinase-mediated phosphorylation yields derivatives.

-

-

Demethylation :

Metabolic Degradation Pathways

In vivo metabolism involves:

-

Phase I Reactions :

-

Phase II Conjugation :

-

Glucuronidation of hydroxyl groups enhances water solubility for renal excretion.

-

Interaction with Biological Targets

The compound inhibits viral polymerases and DNA repair enzymes via:

-

Competitive Binding : Mimics natural nucleosides, causing chain termination.

-

Allosteric Modulation : Alters enzyme conformation through interactions with the 3-methyl group on the oxolane ring .

Stereochemical Influence on Reactivity

The 2R,3R,4R,5R configuration dictates reaction pathways:

-

3-Methyl Group : Hinders nucleophilic attack at the adjacent 4-position hydroxyl.

-

Hydroxymethyl Orientation : Stabilizes transition states during phosphorylation.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows late-stage functionalization strategies similar to those in and , where halogen or methoxy groups are introduced via nucleophilic substitution .

- Toxicity Considerations : Structural analogs (e.g., ) with similar sugar backbones exhibit oral toxicity (Category 4) and irritation, suggesting the target’s methyl and methoxy groups may mitigate these effects by reducing reactive intermediates .

- Target Prediction: Tools like SimilarityLab () could predict the target’s activity against enzymes such as purine nucleoside phosphorylase or viral polymerases, leveraging data from analogs like 2'-fluoro-2'-C-methyladenosine () .

Q & A

Basic: What spectroscopic techniques are critical for confirming the stereochemistry and purity of this adenosine analog?

Methodological Answer:

Structural confirmation requires a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For stereochemical resolution, 2D NMR techniques (COSY, NOESY) are essential to assign axial/equatorial proton orientations and verify the ribose ring conformation. Purity is validated via HPLC with UV detection (λ = 260 nm for adenine analogs). For example, microwave-assisted synthesis ( ) and post-purification NMR analysis ( ) are standard for resolving overlapping signals caused by chiral centers.

Advanced: How can synthetic routes be optimized to improve yields of the 3-methyloxolane moiety without racemization?

Methodological Answer:

Key strategies include:

- Microwave-assisted synthesis to reduce reaction times and minimize side products (e.g., 80°C for 2 hours vs. conventional 24-hour reflux) .

- Protecting group chemistry : Acetyl groups (e.g., diacetate intermediates in ) prevent undesired methylation at reactive hydroxyls.

- Chiral column chromatography (e.g., using cellulose-based CSPs) to separate enantiomers post-synthesis.

- Monitoring reaction progress via TLC with iodine staining for purine intermediates .

Advanced: How do researchers resolve contradictions in adenosine receptor (A1/A3) binding affinity data across studies?

Methodological Answer:

Discrepancies often arise from:

- Receptor expression systems (e.g., CHO vs. HEK cells; ).

- Radioligand choice : Competing assays using [³H]DPCPX (A1) vs. [¹²⁵I]AB-MECA (A3) may yield divergent IC₅₀ values.

- Buffer conditions : Mg²⁺ concentration impacts G-protein coupling, altering agonist efficacy .

Standardization using cAMP accumulation assays ( ) and Schild regression analysis can reconcile data.

Basic: What are the recommended handling protocols to ensure compound stability during experiments?

Methodological Answer:

- Storage : -20°C under inert gas (argon) to prevent oxidation of the hydroxymethyl group .

- Solubility : Use anhydrous DMSO for stock solutions (≤10 mM) to avoid hydrolysis.

- PPE : Nitrile gloves, face shields, and fume hoods are mandatory due to acute oral toxicity (OSHA HCS classification) .

Advanced: What computational methods predict the compound’s interaction with CD39/CD73 ectonucleotidases?

Methodological Answer:

- Molecular docking (AutoDock Vina) with crystal structures of CD39 (PDB: 5K3B) and CD73 (PDB: 4H2I) to map hydrogen bonds between the 6-amino group and catalytic Zn²⁺ sites.

- MD simulations (GROMACS) assess binding stability under physiological pH (7.4) and salinity (150 mM NaCl) .

- Free energy perturbation (FEP) quantifies the impact of 3-methyl substitution on binding affinity .

Advanced: How can researchers mitigate challenges in synthesizing 2-methoxy-substituted purine derivatives?

Methodological Answer:

- Protecting the 6-amino group with tert-butyldimethylsilyl (TBDMS) before introducing methoxy via nucleophilic substitution (e.g., NaOMe in dry DMF).

- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective methoxy incorporation .

- LC-MS monitoring to detect demethylation byproducts (common under acidic conditions) .

Basic: What in vitro assays are used to evaluate the compound’s inhibition of platelet aggregation?

Methodological Answer:

- Light transmission aggregometry (LTA) with human PRP (platelet-rich plasma) stimulated by ADP (10 µM) or collagen (2 µg/mL).

- Flow cytometry to measure P-selectin exposure (CD62P) as a marker of α-granule secretion .

- Dose-response curves (0.1–100 µM) to calculate IC₅₀, with clopidogrel as a positive control .

Advanced: What strategies address low bioavailability in preclinical models due to rapid deamination?

Methodological Answer:

- Prodrug design : Phosphorylation at the 5'-hydroxymethyl group (e.g., dihydrogen phosphate prodrugs in ) enhances membrane permeability.

- Co-administration with deaminase inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine) .

- Nanoformulation : Encapsulation in PLGA nanoparticles (100–200 nm) for sustained release .

Basic: How is the compound’s stability under physiological pH (7.4) assessed?

Methodological Answer:

- Forced degradation studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours.

- HPLC-UV/MS analysis to quantify degradation products (e.g., demethylation or ring-opening byproducts) .

- Kinetic modeling (first-order decay) to calculate half-life (t₁/₂) .

Advanced: What structural modifications enhance A2A receptor selectivity over A1?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.